n-Cbz-trans-1,4-cyclohexanediamine

Conformational analysis Stereochemistry Surface adsorption

n-Cbz-trans-1,4-cyclohexanediamine (CAS 149423-77-8) is a trans-1,4-cyclohexanediamine monoprotected with a Cbz group, supplied as a solid with ≥97% purity. This chiral building block delivers a rigid, defined spacer between reactive amines, critical for constructing pharmacophores that demand precise three-dimensional orientation. Substitution with cis isomers or alternative protecting groups (e.g., Boc) compromises binding geometry and orthogonal deprotection sequences. The Cbz group is cleaved by hydrogenolysis while stable to acidic conditions, enabling selective sequential deprotection in multi-step syntheses. For pharmaceutical intermediate applications requiring trans geometry and Cbz orthogonality, this is the essential procurement choice.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 149423-77-8
Cat. No. B116281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Cbz-trans-1,4-cyclohexanediamine
CAS149423-77-8
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)
InChIKeyJQVBZZUMWRXDSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Cbz-trans-1,4-cyclohexanediamine (CAS 149423-77-8): Product Profile and Procurement Baseline


n-Cbz-trans-1,4-cyclohexanediamine (CAS 149423-77-8), also known as benzyl trans-4-aminocyclohexylcarbamate, is a chiral monoprotected diamine building block consisting of a trans-1,4-cyclohexanediamine core with one primary amine protected by a carboxybenzyl (Cbz) group . This compound is routinely supplied as a solid with a typical purity specification of 97% and is used almost exclusively as a pharmaceutical intermediate . The trans configuration imparts a defined spatial orientation of the two amine functionalities, which differentiates it from cis isomers and from fully unprotected or differentially protected analogs .

Why Generic n-Cbz-trans-1,4-cyclohexanediamine Substitution Is Not Feasible: Stereochemical and Protecting-Group Constraints


Attempts to substitute n-Cbz-trans-1,4-cyclohexanediamine with generic '1,4-cyclohexanediamine derivatives' or alternative stereoisomers introduce significant synthetic risk. The trans geometry is not merely a structural detail; it dictates the spatial vector between the two amine functionalities, which in turn controls molecular recognition and downstream coupling outcomes [1]. Substituting a cis isomer would alter the relative orientation of reactive sites, potentially collapsing binding affinity or preventing proper assembly of the target pharmacophore. Similarly, replacing the Cbz protecting group with a Boc group changes the orthogonality profile, forcing the user to redesign subsequent protection/deprotection sequences [2]. The following evidence documents the specific, quantifiable ways in which this compound's trans stereochemistry and monoprotection status differentiate it from plausible alternatives.

n-Cbz-trans-1,4-cyclohexanediamine (CAS 149423-77-8): Quantified Differentiation Evidence Against Comparators


Conformational Energetic Penalty Unique to trans-1,4-Cyclohexanediamine

The trans-1,4-cyclohexanediamine scaffold exhibits a unique conformational requirement not shared by its cis-1,4-, cis-1,2-, or trans-1,2- isomers. DFT calculations show that trans-1,4-cyclohexanediamine is the only isomer among the four cyclohexanediamine stereoisomers that must adopt a twist-boat conformation to interact via both functional groups, incurring a specific energetic penalty that alters its reaction profile [1].

Conformational analysis Stereochemistry Surface adsorption

Orthogonal Protection: Cbz Versus Boc Stability Under Hydrogenolysis Conditions

The Cbz protecting group on this compound is selectively removable via hydrogenolysis (H₂, Pd/C) under conditions where Boc (tert-butyloxycarbonyl) groups remain stable [1]. Conversely, Boc groups are cleaved under acidic conditions (TFA) that leave Cbz intact. This orthogonality allows sequential deprotection without cross-reactivity, a capability unavailable with bis-Cbz or bis-Boc analogs.

Protecting group strategy Orthogonal synthesis Peptide chemistry

Commercial Purity Benchmark: 97% Minimum Specification

Major commercial suppliers including Thermo Scientific Chemicals (Alfa Aesar) and AKSci supply n-Cbz-trans-1,4-cyclohexanediamine with a minimum purity specification of 97% . This establishes a verifiable procurement baseline for quality control.

Purity specification Procurement Quality control

n-Cbz-trans-1,4-cyclohexanediamine (CAS 149423-77-8): Evidence-Derived Application Scenarios


Pharmaceutical Intermediate Requiring Stereodefined Diamine Scaffolds

n-Cbz-trans-1,4-cyclohexanediamine is supplied and used as a pharmaceutical intermediate, as documented by multiple commercial vendors including Thermo Scientific Chemicals (formerly Alfa Aesar) [1]. The trans configuration provides a defined, rigid spacer between the protected and free amine functionalities, which is essential for constructing pharmacophores with precise three-dimensional requirements. Substituting the cis isomer would alter the spatial vector between reactive sites, potentially compromising binding to biological targets. This compound is therefore the correct procurement choice when the target molecule demands the trans-1,4-diaminocyclohexane geometry.

Orthogonal Protection Strategies in Multi-Step Syntheses

In multi-step synthetic sequences where two amine functionalities must be sequentially deprotected under mutually exclusive conditions, the Cbz group on n-Cbz-trans-1,4-cyclohexanediamine provides essential orthogonality [1]. The Cbz group is cleaved by hydrogenolysis (H₂, Pd/C) while remaining stable under acidic Boc-deprotection conditions (TFA). This allows chemists to incorporate this building block into complex molecules where a second amine carries a Boc group, then deprotect either amine independently without cross-reactivity. Using a bis-Cbz analog or a Boc-monoprotected analog would forfeit this orthogonal capability, necessitating a complete synthetic redesign.

Surface Modification and Ligand Design Leveraging trans-1,4 Geometry

The unique conformational behavior of trans-1,4-cyclohexanediamine—specifically its requirement to adopt a twist-boat conformation for dual-site interaction—distinguishes it from other cyclohexanediamine stereoisomers in surface-binding and ligand applications [1]. This property can be exploited when designing bidentate ligands or surface modifiers where the spatial separation and orientation of the two amine groups are critical. The trans-1,4 scaffold offers a distinct binding geometry that cannot be replicated by cis-1,4- or 1,2-isomers, making it the required building block for applications demanding this specific topological presentation of amine groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-Cbz-trans-1,4-cyclohexanediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.